
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of bromine and trifluoromethyl groups in the structure of this compound enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 4-bromo-2-(trifluoromethyl)aniline.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazolinone core structure. This reaction is often catalyzed by a suitable base, such as potassium carbonate, and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Bromination: The bromination of the quinazolinone core is achieved using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst like benzoyl peroxide. This step introduces the bromine atom at the desired position in the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reduction reactions can be employed to reduce specific functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, room temperature to reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran (THF) as solvent, room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of quinazolinone derivatives with modified chemical properties.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases and other enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its chemical properties make it suitable for the synthesis of novel materials with desired characteristics.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-chloroquinazoline: This compound shares a similar quinazoline core structure but has a chlorine atom instead of a trifluoromethyl group. It is used in similar research applications and has comparable chemical properties.
7-Bromo-4-chloro-8-fluoro-6-(trifluoromethyl)quinazoline: This compound has additional fluorine and chlorine atoms, which can influence its reactivity and biological activity. It is studied for its potential as an enzyme inhibitor and in drug development.
Uniqueness of 7-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
The presence of both bromine and trifluoromethyl groups in this compound makes it unique compared to similar compounds. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications. Its ability to modulate specific molecular targets and pathways further distinguishes it from other quinazolinone derivatives.
Eigenschaften
Molekularformel |
C9H4BrF3N2O |
|---|---|
Molekulargewicht |
293.04 g/mol |
IUPAC-Name |
7-bromo-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-5-6(3-4)14-8(16)15-7(5)9(11,12)13/h1-3H,(H,14,15,16) |
InChI-Schlüssel |
WDTCZJFLKAMWPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=O)N=C2C=C1Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
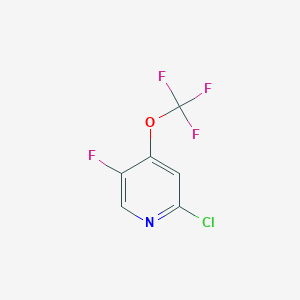
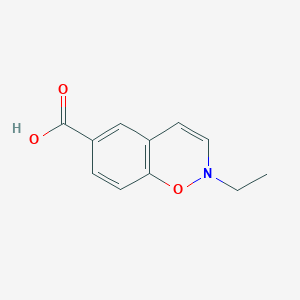
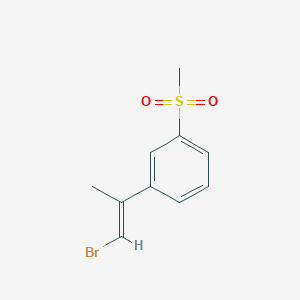
![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
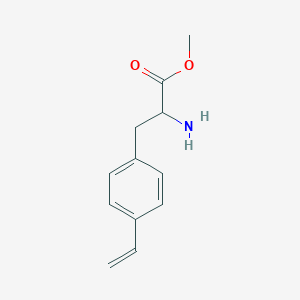
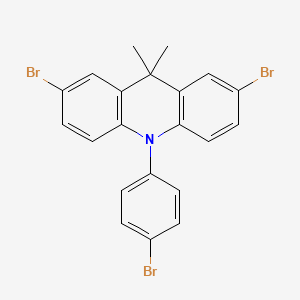
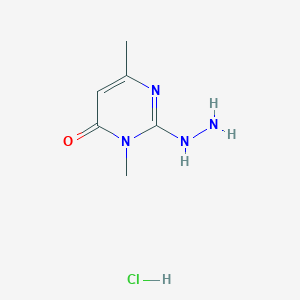
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)


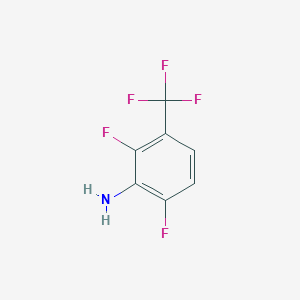
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
